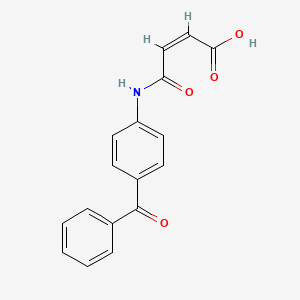
N-(4-benzoylphenyl)maleamic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-benzoylphenyl)maleamic Acid is an organic compound characterized by the presence of a benzoylphenyl group attached to a maleamic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzoylphenyl)maleamic Acid typically involves the reaction of maleic anhydride with 4-aminobenzophenone. The reaction proceeds through the formation of an intermediate maleamic acid, which is then purified to obtain the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-benzoylphenyl)maleamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding maleimide derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The maleamic acid moiety can undergo substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include N-substituted maleimides, hydroxylated derivatives, and various substituted maleamic acids. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
Aplicaciones Científicas De Investigación
N-(4-benzoylphenyl)maleamic Acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of photoreactive polymers and nanoparticles.
Biology: The compound is studied for its potential as a biochemical probe and in drug delivery systems.
Medicine: Research explores its use in developing new therapeutic agents, particularly in targeting specific enzymes and proteins.
Industry: It finds applications in the production of advanced materials, including adhesives and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-benzoylphenyl)maleamic Acid involves its interaction with specific molecular targets, such as enzymes and proteins. The benzoylphenyl group can engage in π-π interactions and hydrogen bonding, while the maleamic acid moiety can form covalent bonds with nucleophilic sites on target molecules. These interactions modulate the activity of the target, leading to desired biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(4-benzoylphenyl)maleamic Acid include:
- N-phenylmaleamic Acid
- N-(4-chlorophenyl)maleamic Acid
- N-(4-fluorophenyl)maleamic Acid
Uniqueness
This compound is unique due to the presence of the benzoyl group, which imparts distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of photoreactive materials .
Propiedades
Número CAS |
174603-69-1 |
|---|---|
Fórmula molecular |
C17H13NO4 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
4-(4-benzoylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H13NO4/c19-15(10-11-16(20)21)18-14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-11H,(H,18,19)(H,20,21) |
Clave InChI |
NOXAGFBCQHLMOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


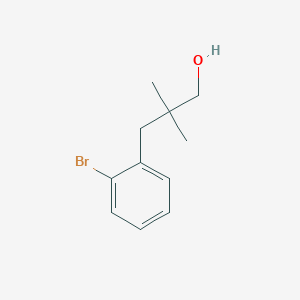
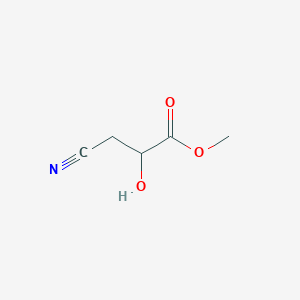
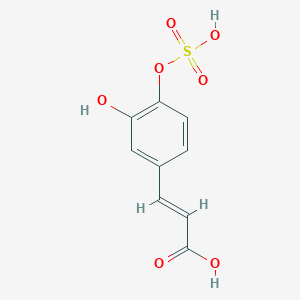
![[3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester](/img/structure/B3433149.png)
![2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]](/img/structure/B3433172.png)
![Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3433180.png)
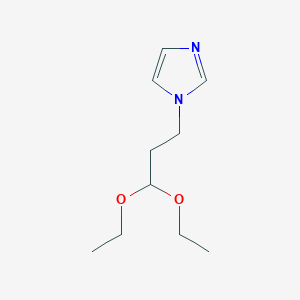

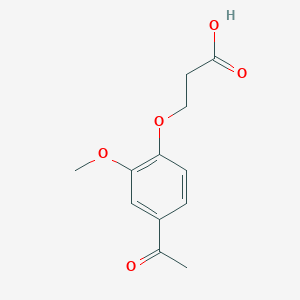
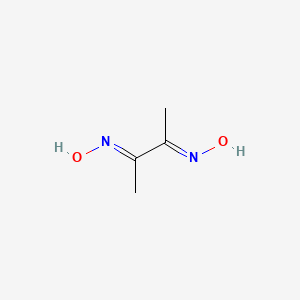
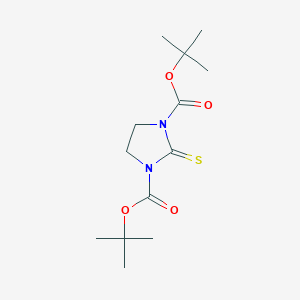
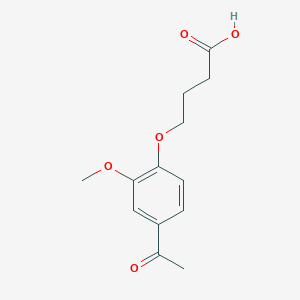
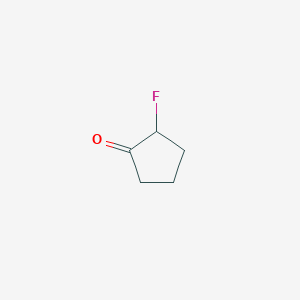
![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B3433238.png)
